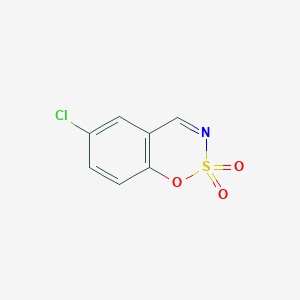

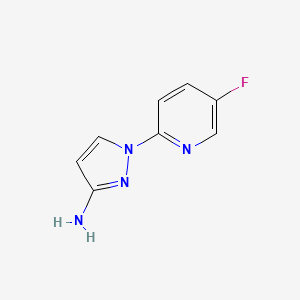

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

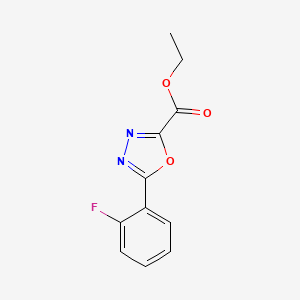

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide is a chemical compound with the molecular formula C7H4ClNO3S . It is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves the reaction of corresponding 2-hydroxybenzaldehydes with sulfamoyl chloride . Another method involves the use of nickel (II) perchlorate hexahydrate and C28H28NOPRu in 2,2,2-trifluoroethanol .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxathiazine ring system .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with terminal alkynes to provide the corresponding chiral propargylic sulfamidates .Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.63 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

1,2,3-Benzoxathiazine-2,2-dioxides as Human Carbonic Anhydrase Inhibitors

A series of 1,2,3-benzoxathiazine-2,2-dioxides have been synthesized and tested for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. These compounds exhibit nanomolar inhibition of hCA IX and XII, which are tumor-associated, and show selectivity towards CA IX/XII over cytosolic hCA I, although none are selective over both hCA I and II. These findings highlight the potential for these derivatives in targeting tumor-associated anhydrases (Ivanova et al., 2022), (Ivanova et al., 2023).

Synthetic Methodologies

Novel Synthesis Approaches

Innovative synthetic methodologies have been developed for 1,2,3-benzoxathiazine derivatives. For example, a one-pot synthesis of benzoxathiazine dioxides involving electrochemical migratory cyclization of N-acylsulfonamides has been reported. This method offers a direct and efficient route to obtain a variety of benzoxathiazine dioxides, showcasing the role of electrochemistry in heterocyclic compound synthesis (Shi et al., 2022).

Potential Therapeutic Applications

Antimicrobial Activity

The synthesis of 1,2-benzoxathiine 2,2-dioxide derivatives and their subsequent assessment for antimicrobial properties have been explored. Novel compounds synthesized from interactions with aliphatic aldehydes exhibited higher antimicrobial activity compared to reference drugs, especially against gram-positive strains. This suggests a promising avenue for developing new antimicrobials based on the 1,2-benzoxathiine 2,2-dioxide scaffold (Grygoriv et al., 2017).

Mecanismo De Acción

Target of action

The compound “1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide” has been studied for its inhibitory effects on human carbonic anhydrases (hCA, EC 4.2.1.1) subtypes . These enzymes play a crucial role in many physiological processes, and their inhibition can have therapeutic effects in a variety of medical conditions.

Biochemical pathways

Carbonic anhydrases are involved in many biochemical pathways, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body . Inhibition of these enzymes can affect these pathways.

Result of action

The inhibition of carbonic anhydrases by “this compound” can lead to changes at the molecular and cellular level, affecting the transport and balance of carbon dioxide and bicarbonate in the body .

Propiedades

IUPAC Name |

6-chloro-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJOTWFQOBRYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NS(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)

![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)

![4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2628953.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)